![molecular formula C10H15ClN2O2 B2915675 methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride CAS No. 1333775-25-9](/img/structure/B2915675.png)
methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neuropharmacology and Psychotic Disorders
Methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride: has been identified as a potential trace amine-associated receptor 1 (TAAR1) agonist . This receptor is involved in modulating neurotransmitter systems, and its agonists can be used for treating psychotic disorders such as schizophrenia. The compound has shown efficacy in reducing hyperlocomotion in animal models, which is a symptom associated with increased dopaminergic function.
Synthesis of Peptide Bonds
In the field of organic chemistry, carbamate groups, such as those found in methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride , are used as protecting groups for amines during the synthesis of peptides . This is crucial for forming peptide bonds without unwanted side reactions, allowing for the creation of complex proteins and enzymes in a controlled manner.
Antioxidant and Anti-inflammatory Agents
Research on related thiazole compounds, which share structural similarities with methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride , suggests potential applications as antioxidants and anti-inflammatory agents . These properties are valuable in developing treatments for oxidative stress-related diseases and chronic inflammatory conditions.
Antimicrobial and Antifungal Applications
The structural framework of methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride is conducive to antimicrobial and antifungal activity . This makes it a candidate for developing new drugs to combat resistant strains of bacteria and fungi, addressing a growing concern in global health.
Neuroprotective Effects
Compounds with carbamate structures have been studied for their neuroprotective effects . Methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride could potentially be used in the treatment of neurodegenerative diseases by protecting nerve cells from damage and improving neuronal function.
Development of Antitumor Agents
The carbamate moiety is a feature in many cytotoxic and antitumor drugs . As such, methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride may be explored for its potential use in cancer therapy, particularly in designing drugs that target specific pathways involved in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
methyl N-[4-(2-aminoethyl)phenyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-10(13)12-9-4-2-8(3-5-9)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIMELVPMXQEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride | |
CAS RN |
1333775-25-9 |
Source


|
| Record name | methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

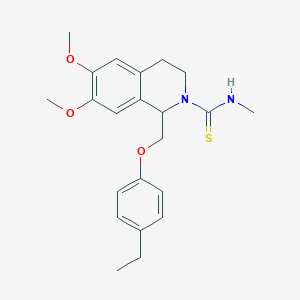
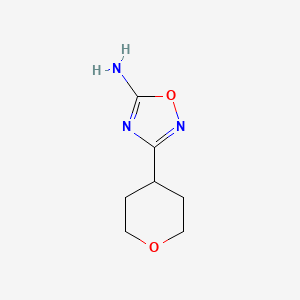
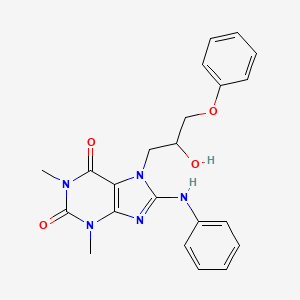
![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2915598.png)
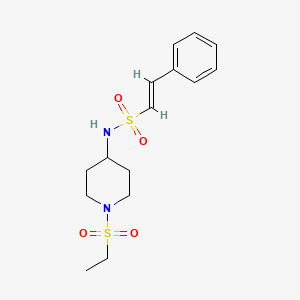
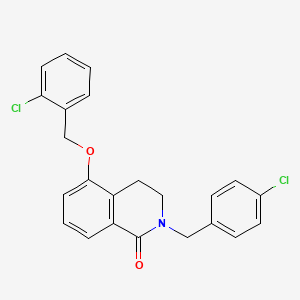
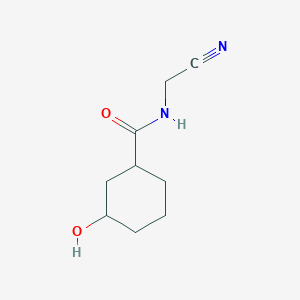
![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

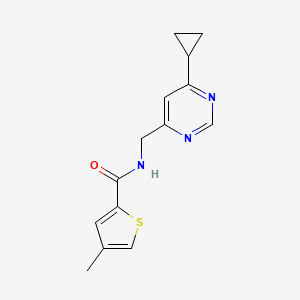
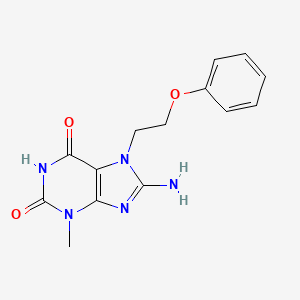
![2-((2-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915612.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-4-chlorobenzamide](/img/structure/B2915615.png)